molecular formula C5H2Br2ClN B1416648 2,3-Dibromo-6-chloropyridine CAS No. 885952-16-9

2,3-Dibromo-6-chloropyridine

Cat. No.: B1416648
CAS No.: 885952-16-9
M. Wt: 271.34 g/mol
InChI Key: YAEPXEMYHIOVFX-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Dibromo-6-chloropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Molecular Formula : C5H2Br2ClN
CAS Number : 885952-16-9
Molecular Weight : 249.43 g/mol

Synthesis

The synthesis of this compound typically involves halogenation reactions on pyridine derivatives. It can be synthesized through various methods, including the Heck coupling reaction and other nucleophilic substitution reactions. These methods allow for the introduction of bromine and chlorine substituents at specific positions on the pyridine ring .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested for its cytotoxicity using standard assays such as MTT and XTT to assess cell viability. Notably, studies have shown that it can induce cell cycle arrest in the G2/M phase, which is critical for its anticancer properties.

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)7.29Induces G2/M phase arrest
HeLa (Cervical Cancer)5.12Promotes apoptosis via mitochondrial pathways
NCI-H460 (Lung Cancer)6.45Inhibits proliferation through cell cycle modulation

The compound's mechanism involves disrupting normal cell cycle progression, leading to increased apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. However, studies have shown mixed results regarding its efficacy against viral pathogens. While some derivatives of similar compounds have demonstrated antiviral potential against respiratory viruses such as Influenza and coronaviruses, this compound itself did not exhibit significant antiviral effects in preliminary screenings .

Case Studies

  • Cytotoxicity Assessment :
    A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 5 to 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Selectivity Towards Cancer Cells :
    Research involving normal peripheral blood mononuclear cells (PBMC) indicated that while high concentrations (100 µM) of the compound negatively impacted PBMC viability, lower concentrations (10 µM) showed minimal effects. This suggests a potential therapeutic window where the compound selectively targets cancer cells over normal cells .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2,3-dibromo-6-chloropyridine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics or antimicrobial agents .

Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of pyridine-based derivatives that demonstrate anti-inflammatory and anticancer activities. The functionalization of the pyridine ring allows for the introduction of diverse substituents, enhancing biological activity .

Agrochemical Applications

Pesticide Development
this compound serves as an important intermediate in the synthesis of novel pesticides. Its halogenated structure contributes to the efficacy and stability of these agrochemicals against pests and diseases affecting crops .

Herbicide Formulations
The compound has also been explored for its potential use in herbicide formulations. Its ability to disrupt specific biochemical pathways in plants makes it valuable for developing selective herbicides that target unwanted vegetation while preserving crops .

Material Science

Polymer Chemistry
In material science, this compound has been investigated as a monomer for polymer synthesis. The incorporation of this compound into polymer matrices can impart desirable properties such as thermal stability and chemical resistance, making it suitable for applications in coatings and composites .

Analytical Chemistry

Chromatographic Applications
This compound is used as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct chemical properties allow researchers to develop reliable methods for quantifying other compounds within a sample matrix .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various pathogens including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

Researchers synthesized a series of pyridine derivatives from this compound and tested their cytotoxic effects on cancer cell lines. The study demonstrated that certain derivatives exhibited potent anticancer activity, highlighting the compound's utility in medicinal chemistry.

Properties

IUPAC Name

2,3-dibromo-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPXEMYHIOVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654751
Record name 2,3-Dibromo-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-16-9
Record name 2,3-Dibromo-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.